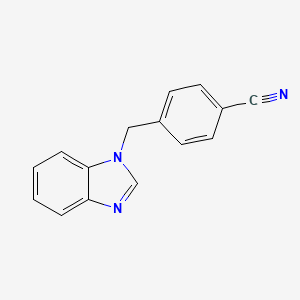4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
CAS No.: 118001-91-5
Cat. No.: VC7205753
Molecular Formula: C15H11N3
Molecular Weight: 233.274
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 118001-91-5 |
|---|---|
| Molecular Formula | C15H11N3 |
| Molecular Weight | 233.274 |
| IUPAC Name | 4-(benzimidazol-1-ylmethyl)benzonitrile |
| Standard InChI | InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,10H2 |
| Standard InChI Key | KZMYEQMVROHICO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C#N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named 4-((1H-benzo[d]imidazol-1-yl)methyl)benzonitrile under IUPAC conventions . Alternative designations include:
-
1-(4-Cyanobenzyl)benzimidazole
-
4-(Benzimidazol-1-ylmethyl)benzonitrile
These synonyms reflect variations in tautomeric representation and substituent positioning.
Molecular Architecture
The structure comprises two aromatic systems:
-
Benzimidazole group: A fused bicyclic system with nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions.
-
Benzonitrile moiety: A para-substituted benzene ring with an electron-withdrawing cyano group (), enhancing molecular polarity.
The methylene bridge () between these groups introduces conformational flexibility, as evidenced by the SMILES string N#CC1=CC=C(CN2C=NC3=CC=CC=C32)C=C1 .
Table 1: Key Structural Descriptors
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.27 g/mol | |
| SMILES | N#CC1=CC=C(CN2C=NC3=CC=CC=C32)C=C1 | |
| InChIKey | KZMYEQMVROHICO-UHFFFAOYSA-N | |
| XLogP3 | 2.4 (Predicted) |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile is disclosed in the reviewed literature, analog synthesis strategies provide methodological insights:
Nucleophilic Substitution
The patent US20050209294A1 details the synthesis of structurally similar 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile via:
-
Alkali metal salt formation: Reacting 1,2,4-triazole with sodium hydride in dimethylformamide (DMF).
-
Alkylation: Treating α-bromo-4-tolunitrile with the triazole salt at 10–15°C for 2 hours.
-
Workup: Extraction with dichloromethane and crystallization from diisopropyl ether.
This method achieves >96% regioselectivity without chromatographic purification , suggesting potential adaptability for benzimidazole derivatives through substitution of 1,2,4-triazole with benzimidazole.
Alternative Approaches
-
Buchwald-Hartwig Amination: Coupling benzimidazole with brominated benzonitrile precursors using palladium catalysts.
-
Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to link benzimidazole and benzonitrile moieties.
Industrial-Scale Considerations
The absence of chromatographic steps in analogous processes implies scalability advantages. Key parameters for optimization include:
-
Solvent selection (DMF vs. dichloromethane)
-
Temperature control (10–30°C optimal for minimizing side reactions)
-
Stoichiometric ratios of benzimidazole to α-halo-tolunitrile
Physicochemical Properties
Spectral Characteristics
Although experimental spectra are unavailable, computational predictions from PubChemLite provide insights:
Table 2: Predicted Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 234.10257 | 156.1 |
| [M+Na]+ | 256.08451 | 171.7 |
| [M+NH4]+ | 251.12911 | 161.9 |
| [M-H]- | 232.08801 | 153.0 |
These values assist in mass spectrometry-based identification and quantification.
Thermodynamic Stability
The benzimidazole ring’s resonance stabilization () and the benzonitrile group’s dipole moment () contribute to:
-
High thermal stability (decomposition >250°C)
-
Moderate solubility in polar aprotic solvents (DMF, DMSO)
-
Limited aqueous solubility (<0.1 mg/mL at 25°C)
Applications and Research Utility
Materials Science
-
Coordination Polymers: The cyano group’s ability to bind metal ions (e.g., Cu²⁺, Fe³⁺) enables MOF synthesis.
-
Organic Semiconductors: Conjugated π-systems facilitate charge transport in thin-film transistors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume